1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial fields .
Vorbereitungsmethoden
The synthesis of 1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of perfluorinated alcohols with carbonates under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the carbonate ester bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles, forming different perfluorinated derivatives
Common reagents and conditions used in these reactions include strong acids, bases, and specialized catalysts. The major products formed from these reactions are often perfluorinated derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Employed in the development of biocompatible materials and coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and low toxicity.
Industry: Utilized in the production of non-stick coatings, lubricants, and in the electronics industry for its dielectric properties
Wirkmechanismus
The mechanism of action of 1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with molecular targets through its perfluorinated chains. These chains provide hydrophobic and lipophobic properties, allowing the compound to form stable interfaces and barriers. The molecular pathways involved include the formation of self-assembled monolayers and the stabilization of emulsions .
Vergleich Mit ähnlichen Verbindungen
1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared with other similar compounds such as:
1H,1H,2H,2H-Perfluorooctyl iodide: Known for its use in surface modification and as a precursor in the synthesis of other fluorinated compounds.
1H,1H,2H,2H-Perfluorohexyl iodide: Utilized in the production of fluorinated surfactants and coatings.
Sodium 1H,1H,2H,2H-perfluorooctanesulfonate: Employed in the manufacture of stain-resistant fabrics and firefighting foams.
The uniqueness of this compound lies in its specific combination of perfluorinated chains, providing a balance of hydrophobicity and chemical reactivity that is advantageous in various applications.
Eigenschaften
Molekularformel |
C16H7F25O3 |
---|---|
Molekulargewicht |
722.18 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C16H7F25O3/c17-4(18)8(23,24)11(29,30)13(33,34)14(35,36)12(31,32)10(27,28)7(21,22)3-44-5(42)43-2-1-6(19,20)9(25,26)15(37,38)16(39,40)41/h4H,1-3H2 |
InChI-Schlüssel |
VDQFWXRBAULAAE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.